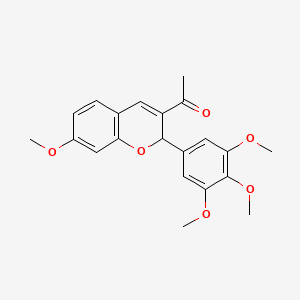
Tnf-|A-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tnf-|A-IN-12 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α). Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. Inhibitors of tumor necrosis factor alpha are used in the treatment of various autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps in the synthesis may include:
- Formation of key intermediates through reactions such as alkylation, acylation, or condensation.
- Purification of intermediates using techniques like recrystallization or chromatography.
- Final coupling reactions to form this compound, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tnf-|A-IN-12 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Tnf-|A-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Used to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis, inflammation, and immune response.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for autoimmune diseases.
Industry: Used in the development of new drugs and therapies targeting tumor necrosis factor alpha.
Mechanism of Action
Tnf-|A-IN-12 exerts its effects by binding to tumor necrosis factor alpha and inhibiting its interaction with its receptors. This prevents the activation of downstream signaling pathways that lead to inflammation and immune response. The molecular targets of this compound include tumor necrosis factor alpha receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Similar Compounds
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and inhibits its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha.
Uniqueness
Tnf-|A-IN-12 is unique in its specific binding affinity and inhibitory potency towards tumor necrosis factor alpha. Unlike monoclonal antibodies, this compound is a small molecule inhibitor, which may offer advantages in terms of oral bioavailability and ease of synthesis.
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl]ethanone |
InChI |
InChI=1S/C21H22O6/c1-12(22)16-8-13-6-7-15(23-2)11-17(13)27-20(16)14-9-18(24-3)21(26-5)19(10-14)25-4/h6-11,20H,1-5H3 |
InChI Key |
XCEBILOQMYIRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















